molecular formula C16H13NO3S B15368167 2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid CAS No. 36782-41-9

2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid

Cat. No.: B15368167
CAS No.: 36782-41-9
M. Wt: 299.3 g/mol
InChI Key: SASVEAACVSHSDE-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid is a benzothiazole derivative characterized by a benzothiazole ring substituted at the 6-position with an acetic acid group and at the 2-position with a hydroxy-m-tolyl moiety (a methylphenol group in the meta position). This structure combines a heterocyclic aromatic system with polar functional groups, rendering it relevant to pharmaceutical applications, particularly as a nonsteroidal anti-inflammatory drug (NSAID) analog. The hydroxy-m-tolyl substituent may enhance solubility and metabolic stability compared to halogenated analogs .

Properties

CAS No.

36782-41-9

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[2-(2-hydroxy-3-methylphenyl)-1,3-benzothiazol-6-yl]acetic acid

InChI

InChI=1S/C16H13NO3S/c1-9-3-2-4-11(15(9)20)16-17-12-6-5-10(8-14(18)19)7-13(12)21-16/h2-7,20H,8H2,1H3,(H,18,19)

InChI Key

SASVEAACVSHSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(S2)C=C(C=C3)CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the 6-benzothiazoleacetic acid family, distinguished by substituents on the benzothiazole ring and adjacent aromatic groups. Key structural analogs include:

Diclofenac (2-[2-(2',6'-Dichloroanilino)phenyl]acetic acid): Features a dichlorinated aniline group instead of the hydroxy-m-tolyl moiety. The chlorine atoms increase lipophilicity and metabolic resistance compared to the hydroxyl group in the target compound .

2-Aminobenzothiazole: Lacks the acetic acid chain and hydroxy-m-tolyl group, reducing anti-inflammatory activity but retaining the benzothiazole core, which is associated with varied biological effects .

Homogentisic Acid (2,5-Dihydroxyphenylacetic Acid) : Shares the acetic acid group but replaces the benzothiazole with a dihydroxyphenyl ring, altering redox properties and metabolic pathways .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Key Substituents logP (Predicted)
2-(2-Hydroxy-m-tolyl)-6-benzothiazoleacetic acid C₁₆H₁₅NO₃S Hydroxy-m-tolyl, acetic acid ~2.5
Diclofenac C₁₄H₁₁Cl₂NO₂ Dichloroanilino, acetic acid ~4.0
2-Aminobenzothiazole C₇H₆N₂S Amino group ~1.2

Pharmacological Activity

  • COX Inhibition : The acetic acid group in the target compound facilitates binding to COX enzymes, similar to diclofenac. However, the hydroxy-m-tolyl group may reduce potency compared to diclofenac’s electron-withdrawing chlorine atoms, which enhance enzyme interaction .

Metabolic Pathways

Biodegradation studies of diclofenac () reveal hydroxylation and dechlorination as key steps . For this compound:

  • Phase I Metabolism: Hydroxylation of the benzothiazole ring or methyl group in the m-tolyl moiety.
  • Phase II Metabolism: Glucuronidation of the hydroxyl group, enhancing excretion.
  • Compared to chlorinated analogs, the absence of halogens may reduce persistence in biological systems.

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